8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a synthetic compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound features a triazoloquinoxaline core with a chloro and ethylphenyl substituent, which contributes to its unique chemical and biological characteristics .
Preparation Methods
The synthesis of 8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with different amines and triazole-2-thiol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-throughput synthesis techniques and continuous flow reactors.
Chemical Reactions Analysis
8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :
Common Reagents and Conditions: Common reagents include bases (potassium carbonate, sodium hydride), solvents (dimethylformamide, dimethyl sulfoxide), and catalysts (palladium on carbon, copper iodide).
Major Products: Major products formed from these reactions include substituted triazoloquinoxalines, quinoxaline derivatives, and amine derivatives.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as :
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share the same triazoloquinoxaline core but differ in their substituents, leading to variations in biological activities.
Pyrimido-quinoxaline Derivatives: These compounds are isosteres of triazoloquinoxalines and exhibit similar antimicrobial and antiviral activities.
Fluoroquinolone Antibiotics: Compounds like norfloxacin and ciprofloxacin contain a piperazine moiety and show broad-spectrum antibacterial activity.
The uniqueness of 8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H14ClN5 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H14ClN5/c1-2-11-3-6-13(7-4-11)20-16-17-22-19-10-23(17)15-9-12(18)5-8-14(15)21-16/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
VZGOTRNDAWSSLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 |
Origin of Product |
United States |
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